1,4-Dichloroanthracene
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Overview
Description
1,4-Dichloroanthracene is an organic compound with the molecular formula C14H8Cl2. It is a derivative of anthracene, where two chlorine atoms are substituted at the 1 and 4 positions of the anthracene ring. This compound is known for its distinct chemical properties and applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dichloroanthracene can be synthesized through several methods. One common method involves the chlorination of anthracene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, this compound is produced by the direct chlorination of anthracene. The process involves passing chlorine gas through a solution of anthracene in a suitable solvent, such as carbon tetrachloride, under controlled temperature and pressure conditions. The reaction is monitored to achieve the desired level of chlorination, and the product is purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloroanthracene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
Substitution: Products include various substituted anthracenes depending on the nucleophile used.
Oxidation: Major products are anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives are formed.
Scientific Research Applications
1,4-Dichloroanthracene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 1,4-Dichloroanthracene involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. The compound’s chlorinated structure allows it to participate in electron transfer reactions, making it useful in organic electronic applications.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dichloroanthracene
- 9,10-Dichloroanthracene
- 1,4-Dibromoanthracene
Comparison
1,4-Dichloroanthracene is unique due to the specific positioning of chlorine atoms, which influences its reactivity and applications. Compared to 9,10-Dichloroanthracene, it has different electronic properties and reactivity patterns, making it suitable for distinct applications in material science and organic synthesis.
Properties
CAS No. |
66259-12-9 |
---|---|
Molecular Formula |
C14H8Cl2 |
Molecular Weight |
247.1 g/mol |
IUPAC Name |
1,4-dichloroanthracene |
InChI |
InChI=1S/C14H8Cl2/c15-13-5-6-14(16)12-8-10-4-2-1-3-9(10)7-11(12)13/h1-8H |
InChI Key |
QGFHQIHSEPNVKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC=C(C3=CC2=C1)Cl)Cl |
Origin of Product |
United States |
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